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molecular formula C8H9NO3 B1528386 2-Amino-5-hydroxy-4-methylbenzoic acid CAS No. 909391-41-9

2-Amino-5-hydroxy-4-methylbenzoic acid

Cat. No. B1528386
M. Wt: 167.16 g/mol
InChI Key: YZUKNPZJZZSSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807686B2

Procedure details

2-Amino-5-methoxy-4-methylbenzoic acid (2.7 g, 14.9 mmol, 61%) and aqueous hydriodic acid (40%, 80 mL) were heated at reflux for 36 h. The aqueous was evaporated under vacuum and the residue washed with ether to yield 2-amino-5-hydroxy-4-methylbenzoic acid (INTERMEDIATE V.1) (2.5 g, 14.9 mmol 100%)
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12]C)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>I>[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)C)OC
Name
Quantity
80 mL
Type
solvent
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The aqueous was evaporated under vacuum
WASH
Type
WASH
Details
the residue washed with ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.9 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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